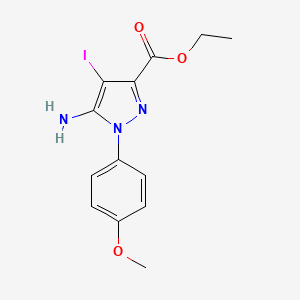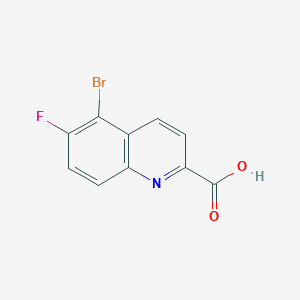
4-Chloro-2-chloromethyl-5-methyl-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-chloromethyl-5-methyl-pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 2, and a methyl group at position 5. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine typically involves the chlorination of 2-chloro-5-methylpyrimidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the starting material with the chlorinating agent in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yield and purity .
化学反応の分析
Types of Reactions
4-Chloro-2-chloromethyl-5-methyl-pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at position 5 can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include 2-amino-4-chloromethyl-5-methyl-pyrimidine, 2-thio-4-chloromethyl-5-methyl-pyrimidine, and 2-methoxy-4-chloromethyl-5-methyl-pyrimidine.
Oxidation: Products include 4-chloro-2-chloromethyl-5-formyl-pyrimidine and 4-chloro-2-chloromethyl-5-carboxy-pyrimidine.
Reduction: Products include this compound derivatives with reduced functional groups.
科学的研究の応用
4-Chloro-2-chloromethyl-5-methyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes at the molecular level.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
作用機序
The mechanism of action of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways depend on the specific application of the compound.
類似化合物との比較
Similar Compounds
2-Chloro-5-chloromethylpyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-4-methylpyrimidine: Used in the synthesis of various pyrimidine derivatives with biological activity.
4-Chloro-2-methylsulfanylpyrimidine-5-carboxylic acid chloride: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
4-Chloro-2-chloromethyl-5-methyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 4, along with a methyl group at position 5, allows for selective reactions and interactions with molecular targets, making it a valuable intermediate in various synthetic and research applications.
特性
IUPAC Name |
4-chloro-2-(chloromethyl)-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)10-6(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYKTKMRHFAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-oxo-6-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950892.png)



![7-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B7950904.png)







![3-Chloropyrido[3,4-b]pyrazine](/img/structure/B7950970.png)

